Product packaging for 4-(2-Amino-3-chlorophenyl)pyrrole(Cat. No.:CAS No. 75102-75-9)

4-(2-Amino-3-chlorophenyl)pyrrole

Cat. No.: B1202813
CAS No.: 75102-75-9
M. Wt: 192.64 g/mol
InChI Key: VLWKKIHFPGKVHZ-UHFFFAOYSA-N
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Description

Significance of Substituted Pyrroles in Organic Synthesis and Materials Science

Pyrrole (B145914), a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of organic chemistry. numberanalytics.com Its derivatives are not merely synthetic curiosities but are integral to life and technology. In nature, the pyrrole ring is a fundamental component of essential biomolecules such as heme, chlorophyll, and vitamin B12. researchgate.net This biological prevalence has inspired chemists to explore pyrrole scaffolds for a wide range of applications.

In organic synthesis, substituted pyrroles serve as versatile building blocks for constructing complex molecules. rsc.org The development of efficient synthetic methods for pyrrole construction, such as the Paal-Knorr synthesis which involves the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, has been a long-standing pursuit. researchgate.netuctm.edu Modern synthetic strategies have expanded to include transition-metal catalysis, photocatalysis, and multicomponent reactions, enabling the creation of highly functionalized and structurally diverse pyrrole derivatives. rsc.orgnumberanalytics.comnih.gov

The utility of substituted pyrroles extends to materials science, where their unique electronic and photophysical properties are harnessed. Pyrrole-based polymers and molecules have found applications in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). numberanalytics.com

Importance of Aminophenyl and Halogenated Moieties in Advanced Chemical Structures

The functional groups attached to a core chemical structure profoundly influence its properties and behavior. In 4-(2-Amino-3-chlorophenyl)pyrrole, the aminophenyl and chloro- moieties are critical to its chemical character.

The aminophenyl group (a benzene (B151609) ring substituted with an amine group) is a key structural element in many advanced molecules. The o-aminoaniline moiety, for instance, is a valuable tool in peptide and protein chemistry, where it can be used to create modified peptides with specific biochemical properties. nih.gov The presence of an amino group can significantly influence a molecule's reactivity, basicity, and its potential to form hydrogen bonds, which are crucial for interactions with biological targets. ontosight.ai Aniline (B41778), the parent compound, is known for its excellent chemical stability and its ability to form a variety of coordination compounds. acs.org

Halogenated moieties , such as the chlorine atom in the subject compound, are frequently incorporated into chemical structures in medicinal chemistry and materials science to fine-tune molecular properties. nih.gov The introduction of a halogen can alter a molecule's lipophilicity (its ability to dissolve in fats and lipids), which affects its absorption and distribution in biological systems. ontosight.ainih.gov Halogens can also modulate electronic properties and participate in "halogen bonding," a type of noncovalent interaction that can influence how a ligand binds to a receptor. nih.govmdpi.com This strategic use of halogens can enhance the stability, bioavailability, and biological activity of a compound. nih.govnih.gov

Overview of Research Trajectories for Complex Heterocyclic Compounds

The field of heterocyclic chemistry is dynamic and continually evolving, driven by the demand for novel compounds in medicine, agriculture, and materials science. numberanalytics.commdpi.com Current research trajectories are focused on several key areas:

Advanced Synthesis Techniques: There is a major push towards developing more efficient, selective, and sustainable methods for synthesizing complex heterocycles. numberanalytics.com This includes the use of transition-metal catalysts for cross-coupling reactions, microwave-assisted synthesis to speed up reactions, and flow chemistry for continuous and scalable production. numberanalytics.comnumberanalytics.com

Green Chemistry: An increasing emphasis is placed on environmentally friendly synthesis. numberanalytics.com This involves using renewable resources, developing catalysts that minimize waste, and employing biocatalysis and enzymatic synthesis. numberanalytics.com

Computational Chemistry: The use of computational modeling and simulation has become indispensable. nih.govnumberanalytics.com These tools allow researchers to predict the properties of new molecules, design synthetic pathways, and understand complex reaction mechanisms, accelerating the pace of discovery. numberanalytics.comnih.gov

Interdisciplinary Applications: Collaborative efforts between chemists, biologists, and materials scientists are expanding the applications of heterocyclic compounds. nih.gov Research is increasingly focused on designing molecules with specific functions for targeted therapeutic interventions or for creating advanced materials with tailored properties. nih.govresearchtrends.net

Scope and Rationale for Investigating this compound

The investigation of this compound is driven by the unique convergence of the structural features discussed above. The compound, also known as monodechloroaminopyrrolnitrin, combines the versatile pyrrole core with an aminophenyl group and a halogen substituent, creating a molecule with a distinct property profile. nih.gov

The rationale for its study is multifaceted. As a substituted pyrrole, it belongs to a class of compounds with proven significance. uctm.edu The presence of the electron-donating amino group and the electronegative chlorine atom on the phenyl ring is expected to confer specific chemical and biological properties. ontosight.ai The amino group can influence reactivity and interactions with biological targets, while the chlorine atom can affect lipophilicity and binding capabilities. ontosight.ai

Notably, this compound has been identified as a bacterial metabolite from Burkholderia cepacia. nih.gov This natural origin suggests that the compound may possess inherent biological activity, making it a candidate for further investigation in medicinal chemistry, potentially as a lead structure for developing new therapeutic agents. ontosight.ai Its structure is a member of the pyrroles, monochlorobenzenes, and substituted anilines, positioning it as a target for synthetic chemists looking to explore new reaction methodologies and for pharmacologists searching for novel bioactive molecules. nih.gov

Below is a table summarizing the key identifiers and computed properties of this compound.

PropertyValue
IUPAC Name 2-chloro-6-(1H-pyrrol-3-yl)aniline nih.gov
Molecular Formula C₁₀H₉ClN₂ nih.gov
Molecular Weight 192.64 g/mol nih.gov
CAS Number 75102-75-9 nih.gov
Synonyms 4-ACPP, monodechloroaminopyrrolnitrin nih.gov
Computed XLogP3-AA 2.3 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9ClN2 B1202813 4-(2-Amino-3-chlorophenyl)pyrrole CAS No. 75102-75-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-(1H-pyrrol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c11-9-3-1-2-8(10(9)12)7-4-5-13-6-7/h1-6,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWKKIHFPGKVHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)C2=CNC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90226075
Record name 4-(2-Amino-3-chlorophenyl)pyrrole
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Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75102-75-9
Record name 2-Chloro-6-(1H-pyrrol-3-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75102-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Amino-3-chlorophenyl)pyrrole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Amino-3-chlorophenyl)pyrrole
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Theoretical and Computational Investigations of 4 2 Amino 3 Chlorophenyl Pyrrole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. researchgate.netnih.govnih.gov These methods allow for the detailed examination of electronic structure, charge distribution, and spectroscopic properties, providing a fundamental understanding of the molecule's behavior.

Electronic Structure and Frontier Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties of 4-(2-amino-3-chlorophenyl)pyrrole are largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of the molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.

The HOMO-LUMO energy gap is a critical parameter derived from this analysis, providing a measure of the molecule's excitability and its stability. wikipedia.org A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. In the case of this compound, the presence of the electron-donating amino group and the electron-withdrawing chloro group on the phenyl ring, in conjunction with the electron-rich pyrrole (B145914) ring, is expected to influence the energies of the frontier orbitals. DFT calculations on similar substituted pyrrole and aniline (B41778) derivatives have shown that such substitutions can significantly modulate the HOMO-LUMO gap. researchgate.netresearchgate.net

The HOMO is anticipated to be localized primarily on the electron-rich aminophenyl and pyrrole moieties, reflecting the electron-donating nature of these groups. Conversely, the LUMO is expected to have significant contributions from the phenyl ring and the chloro substituent, which can accommodate electron density. This distribution of frontier orbitals suggests that the molecule can participate in charge-transfer interactions, a property that is often crucial for its potential applications. libretexts.org

Table 1: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Illustrative) (Based on DFT calculations of analogous substituted pyrroles and anilines)

ParameterPredicted Energy (eV)
HOMO-5.5 to -6.0
LUMO-1.0 to -1.5
HOMO-LUMO Gap 4.0 to 5.0

Charge Distribution and Electrostatic Potential Maps

The charge distribution within this compound is non-uniform due to the presence of heteroatoms (nitrogen and chlorine) and the aromatic systems. An analysis of the molecular electrostatic potential (MEP) provides a visual representation of the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net

The MEP map would likely show regions of negative potential (electron-rich) localized around the nitrogen atom of the amino group and the pyrrole ring, as well as the chlorine atom, due to their high electronegativity and lone pairs of electrons. researchgate.netacs.org These sites are prone to electrophilic attack. Conversely, regions of positive potential (electron-deficient) are expected around the hydrogen atoms of the amino group and the pyrrole N-H, making them susceptible to nucleophilic attack. acs.org The interplay of the electron-donating amino group and the electron-withdrawing chloro group on the phenyl ring will create a complex electrostatic landscape. researchgate.net

Table 2: Predicted Partial Atomic Charges on Key Atoms of this compound (Illustrative) (Based on calculations of similar halogenated anilines)

AtomPredicted Partial Charge (a.u.)
N (amino group)-0.4 to -0.6
Cl-0.1 to -0.2
N (pyrrole ring)-0.3 to -0.5
H (amino group)+0.2 to +0.4
C (attached to Cl)+0.1 to +0.3

Prediction of Electronic Transitions and Absorption Spectra

Time-dependent density functional theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. researchgate.net This analysis helps in understanding the electronic transitions between molecular orbitals upon absorption of light. For this compound, the absorption spectrum is expected to be characterized by transitions from the HOMO to the LUMO, as well as other low-lying unoccupied orbitals.

The primary electronic transitions are likely to be of a π → π* nature, originating from the aromatic phenyl and pyrrole rings. researchgate.net The presence of the amino and chloro substituents is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenylpyrrole, due to the extension of the conjugated system and the influence of the substituents on the orbital energies. The predicted absorption spectrum would provide valuable information on the molecule's color and its potential for use in optical applications.

Table 3: Predicted Major Electronic Transitions and Absorption Wavelengths for this compound (Illustrative) (Based on TD-DFT studies of substituted pyrroles)

TransitionPredicted Wavelength (λmax, nm)Oscillator Strength (f)
HOMO → LUMO320 - 350> 0.1
HOMO-1 → LUMO280 - 310> 0.05
HOMO → LUMO+1260 - 290> 0.05

Vibrational Frequencies and Mode Assignments for Mechanistic Understanding

Computational vibrational analysis provides a theoretical infrared (IR) and Raman spectrum, where the vibrational frequencies and their corresponding atomic motions (modes) are calculated. nih.govlibretexts.org This is instrumental in identifying the characteristic functional groups and understanding the molecule's structural dynamics.

For this compound, the calculated vibrational spectrum would exhibit characteristic peaks corresponding to:

N-H stretching vibrations of the amino and pyrrole groups, typically in the range of 3300-3500 cm⁻¹.

C-H stretching vibrations of the aromatic rings.

C=C stretching vibrations within the phenyl and pyrrole rings, usually found in the 1400-1600 cm⁻¹ region.

C-N stretching vibrations .

C-Cl stretching vibration , which is expected at lower frequencies.

By assigning these calculated vibrational modes, a deeper understanding of the molecule's bonding and structure can be achieved, and theoretical spectra can be compared with experimental data for structural confirmation.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative) (Based on DFT calculations of related aromatic compounds)

Vibrational ModePredicted Frequency Range (cm⁻¹)
N-H Stretch (Amino)3400 - 3500
N-H Stretch (Pyrrole)3350 - 3450
Aromatic C-H Stretch3000 - 3100
C=C Aromatic Ring Stretch1450 - 1600
C-N Stretch1250 - 1350
C-Cl Stretch600 - 800

Conformational Analysis and Dynamics

The three-dimensional structure and flexibility of this compound are critical to its interactions with other molecules. Conformational analysis explores the different spatial arrangements (conformers) of the molecule and the energy barriers between them.

Rotational Barriers and Preferred Conformations

A key conformational feature of this compound is the rotation around the single bond connecting the phenyl and pyrrole rings. This rotation is hindered by the presence of the ortho-substituents (the amino and chloro groups) on the phenyl ring. libretexts.orgresearchgate.net The steric hindrance between these substituents and the pyrrole ring dictates the molecule's preferred conformation and the energy required for rotation.

Computational studies on similar ortho-substituted biphenyl (B1667301) systems have shown that the planar conformation is often a high-energy transition state, while the most stable conformation is a twisted or non-planar one. libretexts.orgresearchgate.netresearchgate.net For this compound, the dihedral angle between the two rings is expected to be non-zero to minimize steric repulsion. The amino group, being bulkier than a hydrogen atom, and the chloro group will significantly contribute to the rotational barrier. researchgate.net The presence of an intramolecular hydrogen bond between the amino group and the pyrrole nitrogen could also influence the preferred conformation and the rotational barrier.

The height of the rotational barrier determines the rate of interconversion between different conformers at a given temperature. A high barrier could lead to the existence of stable atropisomers at room temperature. libretexts.org

Table 5: Predicted Rotational Barrier and Preferred Dihedral Angle for this compound (Illustrative) (Based on computational studies of ortho-substituted biphenyls)

ParameterPredicted Value
Preferred Dihedral Angle40° - 60°
Rotational Energy Barrier (kcal/mol)10 - 20

Intramolecular and Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

The structure of this compound, featuring an amino group, a chlorine substituent, and two aromatic rings, suggests the presence of several key non-covalent interactions that are amenable to computational investigation. These interactions are crucial in determining the compound's crystal packing, its conformation in solution, and its potential interactions with other molecules.

Hydrogen Bonding: The amino group (-NH2) and the pyrrole N-H group are both potential hydrogen bond donors. The nitrogen atoms and the π-electron clouds of the pyrrole and phenyl rings can act as hydrogen bond acceptors. Intramolecular hydrogen bonding could occur between the amino group and the pyrrole ring or the chlorine atom, influencing the molecule's preferred conformation. Intermolecular hydrogen bonds are expected to play a significant role in the solid-state structure and in solution. Computational methods like Density Functional Theory (DFT) can be used to calculate the geometries and energies of these hydrogen bonds. nih.govustc.edu.cnnih.gov

Halogen Bonding: The chlorine atom on the phenyl ring can participate in halogen bonding, where the electrophilic region on the chlorine atom (the σ-hole) interacts with a nucleophilic site. researchgate.net This type of interaction has been recognized as an important force in crystal engineering and molecular recognition. nih.govresearchgate.net Computational studies can map the electrostatic potential surface of the molecule to identify the electrophilic region on the chlorine and predict the strength and directionality of potential halogen bonds.

π-Stacking: The pyrrole and phenyl rings provide opportunities for π-stacking interactions. sciforum.netresearchgate.net These can occur between two molecules of this compound or between this molecule and another aromatic system. The geometry of these interactions can be parallel-displaced or T-shaped. Computational calculations, particularly those that properly account for dispersion forces, are essential for quantifying the energy of these weak interactions. nih.govnih.gov

The following table illustrates the types of data that would be generated from a computational analysis of the intermolecular interactions in a hypothetical dimer of this compound. The values are for illustrative purposes and are not derived from actual experimental or computational results for this specific molecule.

Interaction TypeDonorAcceptorDistance (Å) (Hypothetical)Energy (kcal/mol) (Hypothetical)
Hydrogen BondPyrrole N-HPhenyl Ring (π-system)2.5-3.2
Hydrogen BondAmino N-HPyrrole N2.9-2.5
Halogen BondC-ClPyrrole Ring (π-system)3.1-1.8
π-StackingPhenyl RingPyrrole Ring3.5-4.5

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. researchgate.netacs.org For a molecule like this compound, computational modeling could be used to explore its reactivity in various chemical transformations.

To understand the kinetics of a reaction involving this compound, computational methods can be used to locate the transition state (TS) structures along a proposed reaction coordinate. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path between reactants and products.

Once a TS is located, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy barrier (ΔE‡). A higher energy barrier corresponds to a slower reaction rate. Various computational methods, from DFT to more sophisticated ab initio methods, can be employed to obtain accurate energy barriers. acs.org For example, in the context of pyrrole chemistry, computational studies have been used to investigate the transition states of cycloaddition reactions. acs.orgacs.org

The table below provides a hypothetical example of calculated energy barriers for two potential reactions of this compound.

ReactionComputational MethodCalculated ΔE‡ (kcal/mol) (Hypothetical)
Electrophilic Aromatic SubstitutionDFT (B3LYP/6-31G*)15.7
N-AlkylationMP2/aug-cc-pVDZ22.1

Beyond locating a single transition state, computational chemistry allows for the mapping of the entire reaction pathway, including any intermediates and subsequent transition states. This provides a detailed picture of the reaction mechanism. By calculating the energies of all stationary points (reactants, intermediates, transition states, and products), a potential energy surface profile can be constructed.

Furthermore, by calculating the vibrational frequencies of the stationary points, thermodynamic properties such as enthalpy and entropy of activation can be determined. These values can then be used in transition state theory to calculate theoretical reaction rate constants, which can be compared with experimental kinetic data. researchgate.net

Theoretical Studies of Molecular Recognition Principles (Non-Biological Targets)

The principles of molecular recognition, which govern how molecules selectively bind to one another, can be effectively studied using computational methods. For this compound, theoretical studies could explore its potential to act as a receptor for small chemical entities, paving the way for the design of new chemical probes.

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques to study the interaction of a host molecule, such as this compound, with a variety of small guest molecules. These methods can predict the preferred binding site, the binding affinity, and the specific intermolecular interactions (hydrogen bonds, halogen bonds, π-stacking) that stabilize the host-guest complex. nih.govnih.gov

For instance, a computational screen could be performed where a library of small molecules is docked into a potential binding cavity of this compound. The results would rank the molecules based on their predicted binding energies, identifying promising candidates for experimental investigation.

Based on the insights gained from molecular recognition studies, this compound could be computationally modified to enhance its binding affinity and selectivity for a specific target analyte. This process, known as rational design, involves making systematic changes to the molecule's structure (e.g., adding or removing functional groups) and then computationally evaluating the effect of these changes on binding.

For example, if a computational study revealed that a particular hydrogen bond is crucial for binding a target molecule, derivatives of this compound could be designed with additional hydrogen bond donors or acceptors to strengthen this interaction. This iterative cycle of computational design and evaluation can significantly accelerate the development of new chemical probes with tailored properties.

Applications in Chemical Research and Materials Science Non Biological/non Clinical

Role as a Building Block in Advanced Organic Synthesis

The bifunctional nature of 4-(2-Amino-3-chlorophenyl)pyrrole, containing both a nucleophilic amino group and a pyrrole (B145914) moiety, makes it a valuable precursor for constructing more elaborate molecular architectures.

A significant application of aminophenylpyrroles, including the this compound scaffold, is in the synthesis of fused polycyclic heterocyclic systems. One prominent example is the construction of the pyrrolo[1,2-a]quinoxaline (B1220188) core structure. This tricyclic system is of interest due to its presence in various pharmacologically active compounds.

The general synthetic strategy involves the reaction of a 1-(2-aminophenyl)pyrrole derivative with a suitable carbonyl compound or its equivalent. Various catalytic systems have been developed to facilitate this transformation. For instance, methods employing Brønsted acids or iron(III) chloride have been shown to effectively catalyze the domino reaction between 1-(2-aminophenyl)pyrroles and compounds like β-diketones or cyclic ethers to yield pyrrolo[1,2-a]quinoxalines. rsc.org An efficient iodine-mediated electrochemical method has also been developed for the C(sp³)–H cyclization to form these systems under mild conditions. rsc.org

Given these precedents, this compound is a prime candidate for synthesizing chlorinated derivatives of the pyrrolo[1,2-a]quinoxaline skeleton. The reaction would typically proceed through the initial formation of an imine between the aniline's amino group and a carbonyl compound, followed by an intramolecular cyclization and subsequent aromatization to furnish the fused heterocyclic product. The chloro-substituent on the phenyl ring would be carried through the synthesis, providing a handle for further functionalization or for modulating the electronic properties of the final molecule.

Table 1: Examples of Catalytic Systems for Pyrrolo[1,2-a]quinoxaline Synthesis

Catalyst/MediatorReactant Partner(s)Key Features
Brønsted Acidβ-Diketones, β-Keto estersOne-pot domino reaction, C-C bond cleavage. rsc.org
Iron(III) Chloride (FeCl₃)Cyclic EthersFunctionalization of C(sp³)-H bonds, C-C and C-N bond formation. rsc.org
Iodine (I₂)Various (Electrochemical)Mild conditions, high atom economy, electrochemical C(sp³)–H cyclization. rsc.org

While direct synthesis of large polycyclic aromatic compounds (PACs) from this compound is not extensively documented, its structure is analogous to biphenyl-type precursors that are commonly used in such syntheses. The pyrrole and chlorophenyl rings constitute a biaryl-like system that can potentially undergo intramolecular cyclization reactions to form larger, planar aromatic structures.

Methods such as flash vacuum pyrolysis or transition-metal-catalyzed C-H activation and annulation are standard techniques for creating extended polycyclic systems from biaryl precursors. The amino group on the phenyl ring could be transformed into a different functional group, such as a diazonium salt, which could then participate in cyclization reactions like the Pschorr cyclization to form a new six-membered ring, leading to a carbazole-type structure fused with the pyrrole. The chlorine atom can also influence the regioselectivity of such cyclizations or be used as a leaving group in cross-coupling reactions to build even larger aromatic systems.

Applications in Catalysis and Ligand Design

The inherent structural features of this compound make it an interesting candidate for the design of novel ligands for catalysis.

The compound possesses multiple potential coordination sites: the nitrogen atom of the amino group, the nitrogen atom of the pyrrole ring, and the π-systems of the aromatic rings. This allows it to act as a bidentate or even a multidentate ligand for various transition metals. The formation of stable chelate rings with a metal center is a key principle in ligand design for catalysis.

For example, the amino group and the pyrrole nitrogen can form a five- or six-membered chelate ring with a metal ion, depending on the conformation. Such coordination could create a stable and well-defined catalytic environment. Research on related heterocyclic systems, such as 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, has shown their utility as N,N'-bidentate ligands in forming stable half-sandwich Ru(II) complexes. mdpi.com This demonstrates the principle of using chlorinated nitrogen-containing heterocycles in organometallic chemistry. By analogy, this compound could be explored for the synthesis of novel metal complexes with potential applications in areas like transfer hydrogenation, cross-coupling reactions, or C-H activation. The chloro-substituent can be used to electronically tune the properties of the metal center, influencing its reactivity and selectivity.

Asymmetric organocatalysis often relies on chiral molecules that can activate substrates and control the stereochemical outcome of a reaction. While this compound itself is achiral, it can serve as a scaffold for the synthesis of chiral organocatalysts.

The field has seen significant advances using catalysts derived from amino acids like proline, which utilize a secondary amine for enamine-based catalysis. youtube.com The primary amino group in this compound offers a different mode of reactivity. It can be functionalized with chiral auxiliaries or incorporated into a larger chiral framework. For instance, the amino group could be acylated with a chiral carboxylic acid, or it could participate in condensation reactions to form chiral imines or more complex structures. These new chiral derivatives could then be investigated as catalysts in reactions such as aldol (B89426) additions, Michael additions, or Mannich reactions, where hydrogen bonding and steric hindrance play crucial roles in achieving high enantioselectivity. nih.govnih.gov

Potential in Supramolecular Chemistry

Supramolecular chemistry involves the study of non-covalent interactions to form large, well-organized assemblies. The structure of this compound is well-suited for participating in several types of non-covalent interactions that drive self-assembly.

The molecule contains both hydrogen bond donors (the -NH₂ group and the pyrrole N-H) and potential hydrogen bond acceptors (the nitrogen atoms and the electron-rich π-cloud of the pyrrole). This allows for the formation of extensive hydrogen-bonding networks. Additionally, the two aromatic rings (pyrrole and chlorophenyl) can engage in π-π stacking interactions, which are crucial for organizing molecules in the solid state or in solution.

The interplay of these interactions could lead to the formation of various supramolecular structures, such as one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. The chlorine atom can also participate in halogen bonding, a specific type of non-covalent interaction that is increasingly being used to direct the assembly of molecules. By designing and studying derivatives of this compound, it may be possible to create new materials with interesting properties, such as liquid crystals, porous solids for gas storage, or components for molecular sensors. The principles of self-assembly driven by hydrogen bonding and π-π stacking are well-established in various systems, including those based on aminophenyl or tetrapyrrole components. mdpi.commdpi.com

Investigation of Host-Guest Interactions

There is currently no available research in scientific literature that specifically details the investigation of host-guest interactions involving this compound. The potential for this molecule to act as either a host or a guest in supramolecular assemblies, a property often seen in functionalized pyrroles, remains an unexplored area of study. Research in this domain would typically involve techniques such as nuclear magnetic resonance (NMR) titration, isothermal titration calorimetry (ITC), and fluorescence spectroscopy to determine binding affinities and modes of interaction with various guest or host molecules.

Studies on Self-Assembly and Ordered Structures

Similarly, there is a lack of published studies on the self-assembly and formation of ordered structures by this compound. The presence of both a hydrogen-bond-donating amino group and a pyrrole NH group, along with the potential for π-π stacking interactions, suggests that this molecule could exhibit interesting self-assembly behavior in solution or in the solid state. However, without experimental evidence from techniques like X-ray crystallography, scanning electron microscopy (SEM), or atomic force microscopy (AFM), any discussion on its ability to form higher-order structures remains speculative.

Photophysical Properties and Optoelectronic Potential

The photophysical properties of many pyrrole derivatives have been extensively studied, leading to their use in various optoelectronic applications. However, specific data for this compound is not available.

Fluorescence and Absorbance Characteristics (Mechanistic and Theoretical)

Detailed mechanistic and theoretical studies on the fluorescence and absorbance characteristics of this compound are absent from the current body of scientific literature. While general principles suggest that the molecule would absorb in the UV-visible region and potentially exhibit fluorescence, key quantitative data such as absorption and emission maxima, molar extinction coefficients, fluorescence quantum yields, and excited-state lifetimes have not been reported. Such data is crucial for understanding its potential as a chromophore or fluorophore.

Applications in Organic Optoelectronics (e.g., Organic Semiconductors, OLEDs)

The potential application of this compound in organic optoelectronic devices like organic semiconductors or organic light-emitting diodes (OLEDs) has not been investigated. Research into related substituted pyrroles suggests that the electronic properties can be tuned by modifying substituents on the pyrrole and phenyl rings. However, without specific studies on the charge transport properties (hole and electron mobility) and electroluminescence of this compound, its suitability for these applications cannot be determined.

Development of Fluorescent Probes for Chemical Detection (Non-Biological)

The development of this compound as a fluorescent probe for the detection of non-biological chemical species has not been reported. The amino group and pyrrole moiety could potentially serve as binding sites for analytes, leading to a change in the compound's fluorescence properties. However, no studies have been published that explore its selectivity and sensitivity towards various ions or neutral molecules in a non-biological context.

Electrochemical Properties and Redox Chemistry

A detailed analysis of the electrochemical properties and redox chemistry of this compound is not available in the literature. While the amino and pyrrole groups are known to be electroactive, specific data from techniques like cyclic voltammetry, which would reveal oxidation and reduction potentials, has not been published for this particular compound. Understanding its redox behavior is fundamental to assessing its potential in applications such as electrochromic devices or as a redox-active material in sensors.

Investigation of Redox Potentials and Electrochemical Behavior

The electrochemical properties of "this compound" are a subject of significant interest in materials science due to the combination of the electron-rich pyrrole ring and the redox-active aminophenyl moiety. While specific experimental data on the redox potentials of this particular compound are not extensively documented in publicly available literature, its electrochemical behavior can be inferred from studies on related aminophenylpyrroles and chloro-substituted aromatic compounds.

The investigation of the redox potentials and electrochemical behavior of "this compound" would typically be carried out using cyclic voltammetry (CV). This technique allows for the characterization of the oxidation and reduction processes of the molecule. It is anticipated that the compound will exhibit at least two distinct oxidation waves. The first oxidation wave would likely correspond to the oxidation of the pyrrole ring, a process that is known to be irreversible and leads to the formation of a radical cation. This radical cation can then undergo further reactions, most notably electropolymerization, to form a conductive polymer film on the electrode surface.

The second oxidation process is expected to be associated with the amino group on the phenyl ring. The oxidation potential of the amino group would be influenced by the presence of the electron-withdrawing chloro substituent on the adjacent carbon atom. The chloro group is expected to shift the oxidation potential of the amino group to more positive values compared to an unsubstituted aminophenylpyrrole.

The electrochemical behavior is also highly dependent on the solvent and electrolyte system used, as well as the scan rate in cyclic voltammetry experiments. A comprehensive study would involve varying these parameters to fully elucidate the redox mechanisms.

Below is a hypothetical data table illustrating the kind of information that would be sought in an electrochemical investigation of "this compound".

Redox Process Anticipated Potential Range (V vs. Ag/AgCl) Characteristics Influencing Factors
Pyrrole Oxidation+0.8 to +1.2Irreversible, leads to electropolymerizationSolvent, electrolyte, scan rate
Amino Group Oxidation+0.5 to +0.9Reversible or quasi-reversiblepH of the medium, presence of the chloro group
Polymer Redox+0.2 to +0.6Reversible, indicates doping/dedoping of the polymerPolymer film thickness, electrolyte ions

Note: The potential values in this table are illustrative and based on the expected behavior of similar compounds. Actual experimental values may vary.

Applications in Electroactive Materials and Sensors (Non-Biological)

The ability of "this compound" to undergo electropolymerization makes it a promising candidate for the development of novel electroactive materials and non-biological sensors. The resulting polymer, poly(this compound), would possess a unique combination of properties derived from its constituent parts.

The polymer is expected to be electroactive, meaning its electrical conductivity and optical properties can be modulated by an applied potential. This is due to the doping and dedoping processes, where ions from the electrolyte are incorporated into or expelled from the polymer backbone, respectively. This electrochromic behavior, a change in color upon switching the potential, makes it suitable for applications in smart windows and displays.

In the realm of non-biological sensors, the polymer film can be used as a recognition element for the detection of various analytes. The amino groups on the polymer backbone can act as binding sites for metal ions or other electrophilic species. The binding of an analyte to the polymer would cause a change in its electrochemical or optical properties, which can be measured to quantify the analyte's concentration. For example, the polymer could be used to develop a sensor for heavy metal ions in environmental monitoring. The interaction of the metal ions with the amino groups would perturb the polymer's redox behavior, leading to a detectable signal.

The presence of the chloro group can also be exploited to fine-tune the material's properties, such as its solubility, morphology, and electronic characteristics, which in turn can enhance its performance in specific applications.

An overview of potential non-biological applications is presented in the table below.

Application Area Principle of Operation Potential Advantages of using "this compound"
Electrochromic DevicesThe polymer changes color in response to an electrical potential.The specific substituents may lead to unique color transitions and improved stability.
Non-Biological Chemical SensorsThe polymer film interacts with a target analyte, causing a measurable change in its electrical or optical properties.The amino groups provide specific binding sites, and the chloro group can enhance selectivity.
Anti-Corrosion CoatingsAn electroactive polymer coating can protect metal surfaces from corrosion by forming a passive layer.The polymer's dense structure and ability to be electrodeposited can provide excellent coverage and protection.

Future Research Directions and Challenges

Development of More Sustainable and Atom-Economical Synthetic Pathways

The future synthesis of 4-(2-Amino-3-chlorophenyl)pyrrole and its derivatives must prioritize green chemistry principles, moving away from classical methods that may involve harsh conditions or generate significant waste. Research should focus on catalytic, solvent-free, and atom-economical approaches.

Key opportunities include:

Catalyst-Free Multicomponent Reactions: Inspired by recent advances, developing a one-pot synthesis from simple precursors like an arylglyoxal, a 1,3-dicarbonyl compound, and an appropriate amine could offer a highly efficient, chromatography-free route. acs.org

Transition Metal-Catalyzed Domino Reactions: Ruthenium- and manganese-based catalysts have shown remarkable efficacy in the atom-economical synthesis of N-heterocycles from simple, linear starting materials like aminoalcohols or diols. nih.govnih.gov Adapting these domino redox isomerisation/cyclization processes could provide a novel retrosynthetic pathway to the target molecule, minimizing waste by only producing water or hydrogen as byproducts. nih.gov

Palladium-Mediated Cascade Reactions: Robust, air- and moisture-tolerant palladium-catalyzed cascade reactions that construct pyrrole (B145914) rings from readily available alkynes and amines at ambient temperatures are particularly promising. organic-chemistry.orgacs.orgnih.gov Tailoring such a method for the synthesis of this compound would represent a significant step towards scalability and sustainability.

Greener Paal-Knorr and Clauson-Kaas Variants: The classical Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with an amine, remains a foundational method. youtube.com Future work could focus on using water as a solvent and employing inexpensive, reusable, and environmentally benign catalysts like iron(III) chloride or supported Lewis acids to drive the condensation and cyclization, enhancing the green credentials of this established reaction. mdpi.comorganic-chemistry.org Similarly, the Clauson-Kaas protocol could be optimized using catalytic amounts of solid acids. acs.org

A comparative analysis of hypothetical synthetic routes highlights the potential for greener methodologies.

MetricTraditional Route (e.g., Multi-step Classical)Proposed Green Route (e.g., Mn-catalyzed Domino)
Atom Economy Low to ModerateHigh (Byproducts: H₂O, H₂) nih.gov
Solvent Usage High (Often chlorinated solvents)Minimal or Solvent-Free nih.gov
Catalyst Stoichiometric reagents, harsh acids/basesLow loading (e.g., 1 mol%) of a non-precious metal nih.gov
Energy Input Often requires high temperatures/refluxPotentially milder conditions
Workup Procedure Complex, requires extensive purificationSimplified, potentially chromatography-free acs.org

Exploration of Novel and Unanticipated Chemical Reactivity

The trifunctional nature of this compound offers a platform for discovering novel chemical transformations. The interplay between the pyrrole, aniline (B41778), and chlorophenyl moieties could lead to unique reactivity patterns not observed in simpler, monofunctional analogs.

Future research could explore:

Intramolecular Cyclization Cascades: The vicinal amino and phenyl-pyrrole groups are perfectly positioned for intramolecular cyclization reactions. Under specific conditions, this could be exploited to synthesize novel, rigid, and planar fused heterocyclic systems, such as pyrrolo[1,2-a]quinoxalines or related structures, which are valuable scaffolds in medicinal chemistry and materials science.

Domino Functionalization: A "pyrrole methodology" has been developed where pyrrole compounds are used to functionalize sp² carbon allotropes (like graphene or carbon black) through a domino reaction involving carbocatalytic oxidation followed by a Diels-Alder reaction. unipd.it Applying this concept to this compound could create novel hybrid materials where the aniline group remains available for subsequent modification.

Site-Selective Polymerization: The molecule contains two distinct nitrogen atoms—the pyrrole NH and the aniline NH₂. This presents an opportunity for developing highly selective polymerization methods. For instance, electropolymerization could potentially be directed to the pyrrole ring to form a conductive polypyrrole backbone, leaving the aniline groups as pendant functionalities for further cross-linking or sensor-receptor binding.

Advancements in High-Throughput Computational Screening and Design

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of novel molecules before their synthesis, accelerating the discovery of new materials. nih.govmdpi.com For this compound, computational screening can guide synthetic efforts toward derivatives with tailored characteristics.

Key areas for computational investigation include:

Virtual Library Screening: Creation and screening of a virtual library of derivatives by modifying substituents on the pyrrole or phenyl rings. DFT calculations can predict key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for applications in organic electronics. nih.govacs.org

Predicting Stability and Reactivity: Calculations can determine the thermodynamic and kinetic stability of designed derivatives. researchgate.net Furthermore, mapping the Molecular Electrostatic Potential (MEP) can reveal reactive sites, predicting how the molecules might self-assemble or interact with other species, which is vital for designing sensors or crystal engineering. researchgate.net

Anion Binding and Sensing Potential: DFT studies are effective in modeling the interactions between pyrrole-based hosts and various anions. nih.govrsc.org By simulating the binding of anions like fluoride (B91410) or chloride to the pyrrole NH of this compound derivatives, researchers can pre-select the most promising candidates for development as chemosensors.

A hypothetical data table generated from such a computational screening could resemble the following:

Derivative of this compoundSubstituent (R)Calculated HOMO (eV)Calculated LUMO (eV)Band Gap (eV)Predicted Application
Parent Molecule -H-5.10-0.854.25Precursor
Derivative A -NO₂ (on phenyl)-5.65-1.504.15Electron Acceptor rsc.org
Derivative B -OCH₃ (on phenyl)-4.80-0.704.10Electron Donor
Derivative C -CN (on pyrrole)-5.45-1.354.10Fluorescent Sensor nih.gov

Integration into Next-Generation Functional Materials

The intrinsic properties of the pyrrole ring, known for its role in conductive polymers and fluorescent materials, make this compound an attractive building block for advanced materials. nih.govacs.org Its multifunctional nature allows for precise tuning of material properties.

Future applications to be explored:

Conductive Polymers and Biosensors: The pyrrole moiety can be electropolymerized to form polypyrrole, a well-known conductive polymer. nih.gov The pendant 2-amino-3-chlorophenyl groups along the polymer backbone would offer unique electronic properties and provide sites for immobilizing biomolecules (e.g., enzymes, antibodies), leading to the development of highly specific electrochemical biosensors. rsc.orgrsc.org

Organic Electronics: Pyrrole-containing systems are gaining attention for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.org The donor-acceptor character that can be engineered into derivatives of this compound makes it a candidate for creating novel semiconducting materials. rsc.org The amino group can be used to link to acceptor units, creating D-A-D or A-D-A architectures that are effective in luminescent materials. acs.org

Stimuli-Responsive Materials: Pyrrole-based molecules have been designed as fluorescent sensors that respond to external stimuli such as anions or changes in solvent polarity. nih.gov The combination of the pyrrole NH (as a potential anion binding site) and the aniline group (which can be protonated) could lead to materials that exhibit fluorochromism or solvatochromism.

Opportunities for Interdisciplinary Research in Pure Chemical Sciences

The full potential of this compound can best be realized through collaborative, interdisciplinary research that bridges different branches of chemistry. umn.edursc.org

Bio-inspired Synthesis and Chemical Biology: Given that the molecule is a natural product, a collaboration between synthetic organic chemists and biochemists could aim to elucidate its biosynthetic pathway in Burkholderia cepacia. This knowledge could inspire novel biomimetic synthetic routes.

Supramolecular Chemistry and Crystal Engineering: The pyrrole NH and aniline NH₂ groups are excellent hydrogen bond donors, while the aromatic rings can participate in π-π stacking. Supramolecular chemists could explore the self-assembly of this molecule and its derivatives to create complex, ordered architectures such as organic nanotubes, gels, or liquid crystals. rsc.org

Computational and Physical Chemistry: A synergistic approach between computational chemists performing in-silico design and physical chemists conducting spectroscopic and electrochemical analysis is crucial. nih.gov Theoretical predictions can guide experimentalists to synthesize molecules with the highest chance of success, while experimental data provides feedback to refine computational models, creating a powerful discovery loop for new materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Amino-3-chlorophenyl)pyrrole, and how is purity validated?

  • Synthesis Methods :

  • Microbial Production : The compound is biosynthesized by Pseudomonas aureofaciens and Pseudomonas cepacia via fermentation .
  • Chemical Synthesis : Multi-step organic synthesis involving halogenation and cyclization reactions, as outlined for structurally related pyrrole derivatives (e.g., triazole-thiol hybrids) .
    • Purity Validation :
  • HPLC : Assess purity (>95%) using reverse-phase chromatography.
  • Spectroscopy : Confirm structure via 1H NMR^1 \text{H NMR} (e.g., δ 11.74 ppm for pyrrole NH) and ESI-MS (m/zm/z [M+H]+^+ = 227.1) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (e.g., C: 52.08% calculated vs. 51.94% observed) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • UV-Vis Spectroscopy : λmax at 216 nm (ε = 21,400), 270 nm, and 299 nm (ε = 3,890) in methanol .
  • NMR : Key peaks include aromatic protons (δ 7.50–7.64 ppm for chlorophenyl groups) and pyrrole NH (δ 11.74 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular ion ([M+H]+^+) at 227.1 .
  • IR Spectroscopy : Detect functional groups (e.g., N-H stretch at ~3400 cm1^{-1}) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Storage : Keep in airtight, light-resistant containers at –20°C to prevent degradation.
  • Handling : Use inert atmospheres (N2_2/Ar) during synthesis to avoid oxidation. Follow safety protocols for chlorinated compounds (e.g., PPE, fume hoods) .

Advanced Research Questions

Q. How can structural modifications enhance this compound’s antifungal activity while reducing cytotoxicity?

  • Strategies :

  • Heterocyclic Hybridization : Integrate triazole or indole moieties to improve target binding (e.g., triazole-thiol derivatives showed enhanced kinase inhibition) .
  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., –NO2_2) at the 5-position of pyrrole to modulate electronic properties .
    • Evaluation :
  • In Silico Docking : Screen derivatives against fungal targets (e.g., lanosterol 14-α-demethylase) using tools like AutoDock .
  • Cytotoxicity Assays : Compare IC50_{50} values in mammalian cell lines (e.g., HEK293) vs. fungal models .

Q. How can discrepancies in reported androgen receptor antagonism be resolved across studies?

  • Factors to Investigate :

  • Assay Conditions : Variability in cell lines (e.g., LNCaP vs. HEK293), ligand concentrations, or incubation times .
  • Compound Degradation : Verify stability via HPLC before assays.
  • Structural Analogues : Test impurities or byproducts (e.g., dichlorinated variants) for off-target effects .
    • Validation :
  • Competitive Binding Assays : Use radiolabeled dihydrotestosterone to measure receptor affinity .

Q. What computational approaches predict the binding mode of this compound to its targets?

  • Methods :

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with androgen receptor ligand-binding domains (e.g., PDB: 2AM9) .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
    • Data Integration : Cross-validate computational results with mutagenesis studies (e.g., Ala-scanning of receptor residues) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.